5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Overview
Description
5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione (MMID) is a novel small molecule that has recently gained attention in the scientific community due to its potential applications in various fields. MMID has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, anti-viral, and anti-bacterial properties. In addition, its unique chemical structure makes it an attractive target for further research in the fields of drug development and medicinal chemistry.
Scientific Research Applications
Inhibitory Properties in Biochemical Processes
Research indicates that derivatives of 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione have been evaluated for their inhibitory properties against specific enzymes. For instance, in a study by (Jiang & Hansen, 2011), derivatives of this compound were synthesized and found to be potent inhibitors against caspase-3, a key enzyme in apoptosis, demonstrating competitive inhibitory mechanisms.
Structural Characteristics and Interactions
The structural features of similar compounds have been analyzed to understand their interaction and conformational properties. For example, (Ravishankar et al., 2003) studied a related compound, noting its planar indole ring system and the orientations influenced by intramolecular interactions. This research aids in understanding how such compounds may behave in biological systems.
Antimicrobial Activities
Compounds derived from 1H-indole-2,3-dione, which is structurally related to the compound , have shown promising antimicrobial activities. (Ashok et al., 2015) synthesized a series of such derivatives and found them to exhibit high antimicrobial activity against various bacterial and fungal strains.
Receptor Antagonist Properties
N1-arylsulfonyl derivatives of related indole compounds have been studied for their affinity to specific receptors. (Cole et al., 2005) found that such compounds displayed high affinity for the 5-HT6 receptor, a neurotransmitter receptor, suggesting potential applications in neurological research.
Anti-tumor and Anti-inflammatory Activities
Certain derivatives have shown potential in anti-tumor and anti-inflammatory applications. (Girgis, 2009) reported that some synthesized compounds exhibited promising anti-tumor activity against melanoma cell lines and considerable anti-inflammatory properties.
properties
IUPAC Name |
5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMNVJNDYLJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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